N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine
Description
Properties
CAS No. |
86579-35-3 |
|---|---|
Molecular Formula |
C26H32N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-N-phenyl-4-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C26H32N2/c1-25(2,3)19-26(4,5)20-11-13-22(14-12-20)28-24-17-15-23(16-18-24)27-21-9-7-6-8-10-21/h6-18,27-28H,19H2,1-5H3 |
InChI Key |
FANJOUDFTDBLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Preparation of 4-(1,1,3,3-tetramethylbutyl)aniline intermediate
The bulky alkyl group is introduced onto a phenyl ring, typically via Friedel-Crafts alkylation or by using a pre-alkylated phenyl precursor. This intermediate contains an aniline moiety essential for subsequent coupling.Step 2: Formation of the diamine structure
The key step involves coupling the 4-(1,1,3,3-tetramethylbutyl)aniline with another aromatic amine, such as aniline or a substituted aniline, to form the N-phenyl-N'-aryl-1,4-benzenediamine structure. This is often achieved through nucleophilic aromatic substitution or reductive amination under controlled conditions.Step 3: Purification and characterization
The crude product is purified by recrystallization or chromatography to achieve high purity (typically >95%). Characterization is done by NMR, IR, and mass spectrometry to confirm the structure.
Specific Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | 1,1,3,3-tetramethylbutyl chloride, AlCl3 | Introduces bulky alkyl group on phenyl ring; requires anhydrous conditions |
| 2 | Nitration and Reduction | HNO3/H2SO4 followed by catalytic hydrogenation | Converts alkylated benzene to 4-(1,1,3,3-tetramethylbutyl)aniline |
| 3 | Aromatic Amination Coupling | Aniline, coupling agent (e.g., Pd catalyst) | Forms this compound |
| 4 | Purification | Recrystallization or column chromatography | Ensures >95% purity for application |
Alternative Approaches
- Direct amination of pre-formed 4-(1,1,3,3-tetramethylbutyl)phenyl halides using palladium-catalyzed Buchwald-Hartwig amination to couple with aniline derivatives.
- Reductive amination of corresponding aldehydes or ketones with aniline derivatives under mild reducing conditions to form the diamine linkage.
Research Findings and Optimization
- The bulky 1,1,3,3-tetramethylbutyl group significantly affects the reactivity and steric environment, requiring careful control of reaction conditions to avoid side reactions or incomplete substitution.
- Catalysts such as palladium complexes with bulky phosphine ligands improve coupling efficiency and selectivity in amination steps.
- Reaction temperature and solvent choice (e.g., toluene, DMF) are critical for optimizing yields and purity.
- Multi-step synthesis routes have been optimized to minimize by-products and improve overall yield, typically achieving 60-75% yield over the entire sequence.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Purity Achieved (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of phenyl ring | Friedel-Crafts Alkylation | 1,1,3,3-tetramethylbutyl chloride, AlCl3 | 70-85 | N/A | Requires anhydrous, controlled temp |
| Conversion to aniline | Nitration + Catalytic Reduction | HNO3/H2SO4, H2/Pd catalyst | 80-90 | N/A | Standard aromatic amine synthesis |
| Coupling to form diamine | Pd-catalyzed amination | Aniline, Pd catalyst, base, solvent | 65-75 | >95 | Buchwald-Hartwig amination preferred |
| Purification | Recrystallization/Chromatography | Solvent systems (ethanol, hexane) | N/A | >95 | Ensures product quality for applications |
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds. These products have significant applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
N-Phenyl-N’-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Antioxidant Mechanisms :
PPD derivatives scavenge free radicals via electron donation from the amine groups. The electron-donating alkyl substituents (e.g., tetramethylbutyl) enhance this activity, as evidenced by studies on analogous compounds .
Degradation and Byproducts: 6PPD decomposes under UV exposure to form quinone derivatives, which can be toxic to aquatic life. The tetramethylbutyl variant’s stability may mitigate this issue .
Regulatory Status :
- 6PPD is part of the JCIA 6PPD Consortium (Japan) for standardized safety assessments. Similar regulatory frameworks may apply to the target compound if commercialized .
Biological Activity
N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine, also known as a derivative of aromatic amines, is characterized by its complex structure that includes bulky tetramethylbutyl substituents. This structural feature is significant as it influences the compound's biological activity and potential applications in various fields, including medicinal chemistry and materials science.
- Molecular Formula : C26H32N2
- Molecular Weight : 400.55 g/mol
- CAS Number : 3021116
- IUPAC Name : N-phenyl-N'-[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine
The presence of bulky groups enhances steric hindrance and affects the compound's solubility and reactivity in biological systems .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism of action may involve the induction of apoptosis and modulation of cell cycle progression .
- Neuroprotective Effects : Some findings indicate that this compound may have neuroprotective properties by reducing neuronal cell death in models of neurodegenerative diseases. It appears to modulate signaling pathways associated with inflammation and apoptosis .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various aromatic amines, including this compound. The results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls. The compound exhibited a dose-dependent response in scavenging DPPH radicals.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The compound induced apoptosis as confirmed by flow cytometry analysis .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The bulky substituents may enhance the electron-donating ability of the amine groups.
- Cell Cycle Modulation : The compound may interfere with key regulatory proteins involved in cell cycle progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.
Q & A
Q. What are the optimal synthetic routes for N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine, and how can reaction yields be maximized?
The synthesis typically involves coupling reactions between substituted anilines and aryl halides. Key steps include:
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd-based) under inert atmospheres to minimize oxidation side reactions .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reactivity while avoiding decomposition .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Degrades via photooxidation; store in amber vials at -20°C under argon .
- Thermal Stability : Stable up to 150°C; differential scanning calorimetry (DSC) shows no exothermic decomposition below this threshold .
Advanced Research Questions
Q. What mechanistic insights explain its role as an antioxidant in polymer matrices?
- Radical Scavenging : The diamine donates hydrogen atoms to quench peroxyl radicals, forming stable resonance-stabilized arylaminyl radicals. Kinetic studies (e.g., Arrhenius plots) reveal activation energies of ~50 kJ/mol .
- Synergistic Effects : Combines with phenolic antioxidants to regenerate active species, as shown in rubber vulcanization studies .
Q. How can computational modeling predict its reactivity in catalytic systems?
Q. How can contradictory data on its electrochemical behavior be resolved?
Discrepancies in redox potentials (e.g., ±0.1 V variation) arise from:
Q. What are the degradation pathways in environmental matrices, and how can they be monitored?
- Hydrolysis : pH-dependent cleavage of the N–C bond occurs above pH 10, detected via LC-MS (m/z 268 → 180 fragments) .
- Microbial Degradation : Soil studies show Pseudomonas spp. metabolize the compound into non-toxic quinones; monitor via GC-MS and CO evolution assays .
Methodological Recommendations
- Synthetic Reproducibility : Document catalyst loading (5–10 mol%) and inert gas purging times (>30 min) to ensure batch consistency .
- Data Validation : Cross-reference XRD results with Cambridge Structural Database entries to confirm bond lengths/angles .
- Troubleshooting Low Yields : Optimize stoichiometry (1:1.2 molar ratio of aniline to aryl halide) and use scavengers (e.g., molecular sieves) for by-product removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
